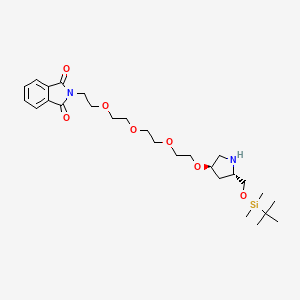

Phthalimide-PEG4-PDM-OTBS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44N2O7Si |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C27H44N2O7Si/c1-27(2,3)37(4,5)36-20-21-18-22(19-28-21)35-17-16-34-15-14-33-13-12-32-11-10-29-25(30)23-8-6-7-9-24(23)26(29)31/h6-9,21-22,28H,10-20H2,1-5H3/t21-,22+/m0/s1 |

InChI Key |

NLFPGFSSIZQXNJ-FCHUYYIVSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CC(CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Phthalimide-PEG4-PDM-OTBS: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Phthalimide-PEG4-PDM-OTBS, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, outlines a plausible synthetic methodology, and illustrates its mechanism of action within the context of targeted protein degradation.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This linker is comprised of three key components:

-

A phthalimide (B116566) group: This moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.

-

A tetraethylene glycol (PEG4) chain: This hydrophilic spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The PEG linker also provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.

-

A protected (4S,2R)-1-(tert-butyldimethylsilyl)oxy-4-methyl-2-pentanamine (PDM-OTBS) derivative: The PDM moiety, once deprotected, provides a reactive amine group for covalent linkage to a ligand that binds to the target protein of interest. The tert-butyldimethylsilyl (OTBS) protecting group ensures that this amine is unreactive until the desired synthetic step.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data is primarily derived from computed values.[2]

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄N₂O₇Si | PubChem |

| Molecular Weight | 536.7 g/mol | PubChem |

| IUPAC Name | 2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione | PubChem |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OC[C@@H]1C--INVALID-LINK--OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O | PubChem |

| Topological Polar Surface Area | 95.6 Ų | PubChem |

| Heavy Atom Count | 37 | PubChem |

| Rotatable Bond Count | 17 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| XLogP3 | 1.8 | PubChem |

Synthesis and Experimental Protocols

Synthesis of Phthalimide-PEG4-amine

This synthesis can be achieved through a variation of the Gabriel synthesis.

Materials:

-

Phthalic anhydride (B1165640)

-

Tetraethylene glycol diamine

-

Dean-Stark apparatus

-

Magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add phthalic anhydride (1.0 eq) and a large excess of tetraethylene glycol diamine (e.g., 10 eq) in toluene.

-

Heat the reaction mixture to reflux for 6-12 hours, with azeotropic removal of water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The excess diamine can be removed by vacuum distillation or by dissolving the residue in a suitable organic solvent and washing with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the Phthalimide-PEG4-amine.

Synthesis of the PDM-OTBS precursor

The synthesis of the (4S,2R)-1-(tert-butyldimethylsilyl)oxy-4-methyl-2-pentanamine (PDM-OTBS) moiety with a suitable leaving group for coupling is a multi-step process that is not detailed in readily available literature. It would likely involve stereoselective synthesis starting from a chiral precursor, followed by protection of the hydroxyl group as a TBS ether and functionalization of the amine for subsequent coupling.

Coupling of Phthalimide-PEG4-amine and PDM-OTBS precursor

The final step would involve the coupling of the Phthalimide-PEG4-amine with the activated PDM-OTBS precursor. The choice of coupling chemistry would depend on the functional group present on the PDM-OTBS moiety (e.g., a carboxylic acid for amide bond formation or an aldehyde for reductive amination).

Example Protocol (Amide Bond Formation):

Materials:

-

Phthalimide-PEG4-amine (1.0 eq)

-

PDM-OTBS-carboxylic acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Ethyl acetate

-

5% LiCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Protocol:

-

Dissolve the PDM-OTBS-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the Phthalimide-PEG4-amine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Mechanism of Action in PROTACs

This compound serves as a crucial linker to construct a PROTAC molecule. The following diagram illustrates the general mechanism of action of a PROTAC utilizing this linker.

Caption: General mechanism of action of a PROTAC utilizing a Phthalimide-PEG linker.

The PROTAC molecule, containing the this compound linker (after deprotection and conjugation to a target ligand), simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in its selective elimination from the cell.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a Cereblon-binding moiety, a flexible and solubilizing PEG linker, and a protected reactive handle, makes it a key component in the rational design of targeted protein degraders. This guide provides researchers with the fundamental knowledge of its properties and a framework for its application in the synthesis of novel therapeutics for a wide range of diseases.

References

Molecular weight and formula of Phthalimide-PEG4-PDM-OTBS.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties and a general synthetic application of the PROTAC (Proteolysis Targeting Chimera) linker, Phthalimide-PEG4-PDM-OTBS.

Compound Identification and Properties

This compound is a bifunctional linker molecule commonly employed in the synthesis of PROTACs.[][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[2] This particular linker incorporates a phthalimide (B116566) group, which can be used to recruit the E3 ligase Cereblon, a polyethylene (B3416737) glycol (PEG4) spacer to provide appropriate length and solubility, and a protected hydroxylamine (B1172632) group (PDM-OTBS) for conjugation to a target protein ligand.

The IUPAC name for this compound is 2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione.[][3]

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄N₂O₇Si | PubChem[3], BOC Sciences[] |

| Molecular Weight | 536.7 g/mol | PubChem[3], BOC Sciences[] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCC1CC(CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O | BOC Sciences[] |

| InChI Key | NLFPGFSSIZQXNJ-FCHUYYIVSA-N | BOC Sciences[] |

General Experimental Protocol: Synthesis of a PROTAC using this compound

The following is a generalized protocol for the synthesis of a PROTAC, illustrating the use of this compound. This protocol assumes the user has a ligand for their target protein with a suitable functional group for conjugation (e.g., a carboxylic acid).

Step 1: Deprotection of the OTBS group

The tert-butyldimethylsilyl (TBS) protecting group on the pyrrolidine (B122466) moiety is typically removed under acidic conditions or using a fluoride (B91410) source.

-

Reagents: this compound, Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF), or an acidic solution (e.g., acetic acid in water).

-

Procedure:

-

Dissolve this compound in a suitable solvent such as THF.

-

Add a solution of TBAF (1M in THF) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected intermediate, Phthalimide-PEG4-PDM-OH.

-

Step 2: Conjugation to the Target Protein Ligand

The deprotected linker, now possessing a free hydroxyl group, can be conjugated to a ligand for the target protein. If the ligand has a carboxylic acid, an esterification reaction can be performed.

-

Reagents: Phthalimide-PEG4-PDM-OH, target protein ligand with a carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP).

-

Procedure:

-

Dissolve the target protein ligand and Phthalimide-PEG4-PDM-OH in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add the coupling agent (e.g., EDC) and catalyst (e.g., DMAP) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final PROTAC molecule.

-

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule using this compound.

Caption: Synthetic workflow for a PROTAC using this compound.

References

The Strategic Imperative of PEG4 Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][4]

This in-depth technical guide elucidates the multifaceted role of PEG linkers, with a specific focus on the commonly used tetra-ethylene glycol (PEG4) unit, in PROTAC design. It provides quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][5] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1] The PEG4 linker, with its four ethylene glycol repeats, represents a frequently utilized "sweet spot" that balances these properties effectively.

Key Features of PEG4 Linkers

1. Enhanced Solubility and Physicochemical Properties: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][4][6] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments.[1][5] This enhancement in solubility is crucial for preventing aggregation and improving the handling, formulation, and ultimately the absorption and pharmacokinetic profiles of the PROTAC.[1][7] The use of PEG motifs allows for the fine-tuning of properties like the topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of a molecule's drug-like characteristics.[2]

2. Optimized Flexibility for Ternary Complex Formation: The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[5][6] The linker plays a crucial role in orchestrating this interaction.[5] PEG linkers possess significant conformational flexibility due to the low rotational barrier of their ether linkages.[] This "worm-like" flexibility allows the PROTAC to adopt numerous low-energy conformations, increasing the probability of achieving a productive orientation between the POI and the E3 ligase.[5][] An optimal linker length, such as that provided by PEG4 in many systems, facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[5]

3. Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][9] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, highlighting the importance of optimizing the PEG chain length.[1][]

4. Synthetic Accessibility and Modularity: Monodisperse PEG linkers, such as PEG4, are synthetically accessible and commercially available with a variety of functional groups (e.g., amines, carboxylic acids, azides).[2][7][10] This availability enables the rapid and facile modular assembly of PROTAC libraries where the linker length and composition can be systematically varied to identify optimal degraders.[2][4][7]

Data Presentation: Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of BET-Targeting PROTACs

| PROTAC Variant | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC A | Alkyl C8 | ~850 | ~5.5 | ~150 |

| PROTAC B | PEG2 | ~880 | ~4.8 | ~170 |

| PROTAC C | PEG4 | ~968 | ~4.1 | ~190 |

| PROTAC D | PEG6 | ~1056 | ~3.4 | ~210 |

| Data is illustrative and compiled from general knowledge and trends reported in the literature.[1][2] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area. |

Table 2: Illustrative Effect of Linker Composition on Degradation Potency and Permeability

| PROTAC Variant | Linker Type | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | PAMPA Permeability (10⁻⁶ cm/s) |

| Degrader 1 | Alkyl | BRD4 | 50 | >90 | ~0.4 |

| Degrader 2 | PEG4 | BRD4 | 15 | >95 | ~0.6 |

| Degrader 3 | PEG8 | BRD4 | 85 | ~70 | ~0.2 |

| This data is illustrative and compiled from various sources in the literature to demonstrate common trends.[11] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common method to assess passive permeability. |

Experimental Protocols

This section provides a detailed methodology for a key experiment in the evaluation of PEGylated PROTACs.

Protocol: Western Blot for Quantifying Target Protein Degradation

1. Cell Culture and Treatment: a. Plate the chosen human cell line (e.g., HEK293, MCF7) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare serial dilutions of the PROTAC compound (e.g., with a PEG4 linker) in complete cell culture medium. A typical concentration range would be from 1 µM down to 1 pM. Include a vehicle control (e.g., 0.1% DMSO). d. Aspirate the medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control. e. Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to assess the kinetics of degradation.

2. Cell Lysis and Protein Quantification: a. After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (containing the soluble protein) to a new tube. g. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. d. Perform electrophoresis (SDS-PAGE) to separate the proteins by size. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. f. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding. g. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., GAPDH, β-actin, or Tubulin) should also be used to ensure equal protein loading. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature. j. Wash the membrane again three times with TBST for 10 minutes each.

4. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the intensity of the target protein band to the corresponding loading control band for each sample. e. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. chempep.com [chempep.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. purepeg.com [purepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Phthalimide Group: A Cornerstone in Bifunctional Linkers for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the phthalimide (B116566) moiety into bifunctional linkers has revolutionized the landscape of drug discovery, particularly in the burgeoning field of targeted protein degradation (TPD). This guide provides a comprehensive technical overview of the pivotal role of the phthalimide group, its mechanism of action, and its application in the design of potent and selective therapeutic agents.

The Core Function: Hijacking the Cellular Machinery

The primary role of the phthalimide group in bifunctional linkers is to act as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, a key component of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][5] By binding to CRBN, phthalimide-containing molecules effectively hijack this machinery, redirecting it to degrade specific proteins of interest.

This hijacking mechanism is central to the function of two major classes of TPD agents: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

-

PROTACs: These are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (the phthalimide moiety), and a chemical linker connecting the two.[6] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[1][6]

-

Molecular Glues: These are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[7][8] The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, all of which contain a phthalimide group, are classic examples of molecular glues that recruit neosubstrates to the CRBN E3 ligase for degradation.[7][9][10][11]

Mechanism of Action: A Step-by-Step Degradation Pathway

The phthalimide-mediated degradation of a target protein via a PROTAC follows a catalytic cycle. The key steps are outlined below and illustrated in the signaling pathway diagram.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a transient ternary complex.[6] The linker connecting the two ligands plays a crucial role in enabling a productive orientation for this complex.[12][13][14][15][16]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target.[6]

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[6] The proteasome then unfolds and degrades the tagged target protein into small peptides.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of phthalimide-based PROTACs and a typical experimental workflow for their evaluation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A rational workflow for PROTAC linker selection and optimization.

Quantitative Data of Phthalimide-Based PROTACs

The efficacy of PROTACs is quantified by parameters such as DC₅₀ (the concentration required for 50% degradation) and Dₘₐₓ (the maximum degradation achievable). The following table summarizes representative data for phthalimide-based PROTACs targeting various proteins.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

| dBET1 | BRD4 | Thalidomide | PEG-based | ~100 nM | >90% | MV4;11 | --INVALID-LINK-- |

| PROTAC 15 | CDK6 | Phthalimide-based | Not specified | <100 nM | ~95% | MOLM-13 | --INVALID-LINK-- |

| PROTAC 4 | FAK | Pomalidomide | PEG | ~50 nM | >80% | PA-TU-8988T | --INVALID-LINK-- |

Note: The specific values can vary depending on the experimental conditions and cell line used.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate the efficacy of phthalimide-based PROTACs.

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

-

Cells expressing the target protein

-

Phthalimide-based PROTAC

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).[6]

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[6]

-

Protein Quantification: Centrifuge the cell lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of PROTAC-mediated protein degradation on cell proliferation and viability.

Materials:

-

Cells of interest

-

Phthalimide-based PROTAC

-

DMSO (vehicle control)

-

96-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the desired concentrations to the wells. Include a vehicle control.[6]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[6]

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Plot the luminescent signal against the PROTAC concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

The phthalimide group is a critical component in the design of bifunctional linkers for targeted protein degradation. Its ability to recruit the CRBN E3 ligase has been instrumental in the development of a new class of therapeutics with the potential to target previously "undruggable" proteins. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation, is essential for the successful design and optimization of novel phthalimide-based degraders. The continued exploration of linker chemistry and the identification of new E3 ligase ligands will further expand the power and reach of this transformative technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]

- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 15. explorationpub.com [explorationpub.com]

- 16. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The OTBS Group: A Comprehensive Technical Guide for Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-, regio-, and stereoselectivity. Among the arsenal (B13267) of protecting groups available to chemists, silyl (B83357) ethers, and particularly the tert-butyldimethylsilyl (OTBS or TBDMS) ether, have emerged as a cornerstone for the temporary masking of hydroxyl functionalities. This technical guide provides an in-depth exploration of the OTBS protecting group, tailored for researchers, scientists, and drug development professionals. We will delve into its properties, stability, and the experimental protocols for its installation and cleavage, supplemented with quantitative data and mechanistic diagrams.

Core Properties and Applications

The tert-butyldimethylsilyl group, introduced by E. J. Corey in 1972, offers a robust yet readily cleavable protecting group for a wide range of alcohols, including primary, secondary, and even some tertiary alcohols.[1][2] Its widespread adoption stems from a favorable combination of characteristics:

-

Ease of Introduction: The formation of OTBS ethers is typically straightforward and high-yielding.[2]

-

Enhanced Stability: Compared to the simpler trimethylsilyl (B98337) (TMS) ether, the OTBS group exhibits significantly greater stability towards a variety of reaction conditions, including aqueous workups, chromatography, and many non-acidic reagents.[3][4] This stability is attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the silicon atom.[5]

-

Selective Removal: The OTBS group can be selectively removed under mild conditions, often with fluoride (B91410) ion sources or acidic treatment, leaving other functional groups and more robust protecting groups intact.[1][6]

-

Increased Solubility: The introduction of the lipophilic OTBS group can enhance the solubility of polar substrates in organic solvents, facilitating purification and handling.[5]

These properties make the OTBS group invaluable in a multitude of synthetic applications, from the total synthesis of complex natural products to the preparation of active pharmaceutical ingredients.[4]

Quantitative Stability Data

The stability of silyl ethers is a critical factor in planning a synthetic route. The OTBS group strikes a balance, being stable enough to withstand many reaction conditions while being labile enough for selective removal. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.

| Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data compiled from various sources.[1][7][8] The values represent the relative rates of cleavage compared to the TMS group.

The OTBS group is approximately 10⁴ times more stable to hydrolysis than the TMS group.[9] It exhibits good stability towards bases but is sensitive to acidic conditions.[10] For instance, the half-life for the acidic hydrolysis of a primary OTBS ether (1% HCl in THF) is less than a minute.[10] Thermally, the OTBS group is stable up to at least 230°C under neutral conditions, although thermal migration can occur in the presence of other unprotected alcohols.[11]

Experimental Protocols

The successful implementation of the OTBS protecting group strategy relies on well-defined experimental procedures for both its introduction and removal.

Protection of Alcohols as OTBS Ethers

The most common method for the silylation of an alcohol involves the reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base.

Representative Protocol using TBSCl and Imidazole (B134444):

-

To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.0-2.5 equiv).

-

Add tert-butyldimethylsilyl chloride (1.1-1.5 equiv) portionwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

For sterically hindered alcohols, a more reactive silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), is often employed with a non-nucleophilic base like 2,6-lutidine.[1][2][12]

Representative Protocol using TBSOTf and 2,6-Lutidine:

-

Dissolve the alcohol (1.0 equiv) and 2,6-lutidine (1.5-2.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add tert-butyldimethylsilyl trifluoromethanesulfonate (1.1-1.3 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.[13]

Deprotection of OTBS Ethers

The cleavage of OTBS ethers is most commonly achieved using a fluoride source or under acidic conditions.

Fluoride-Mediated Deprotection using TBAF:

Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for the removal of OTBS groups.[2]

-

Dissolve the OTBS-protected compound (1.0 equiv) in tetrahydrofuran (B95107) (THF).

-

Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) at room temperature.

-

Stir the mixture for the time required for complete deprotection (monitored by TLC). Reaction times can vary from minutes to several hours depending on the substrate.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired alcohol.[1]

Acid-Catalyzed Deprotection:

Various acidic conditions can be employed for OTBS deprotection, offering an alternative to fluoride-based methods.

Representative Protocol using Acetic Acid:

-

Dissolve the silyl ether in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 or 2:1 ratio).

-

Stir the solution at room temperature until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.[9]

Representative Protocol using Acetyl Chloride in Methanol (B129727):

A catalytic amount of acetyl chloride in dry methanol generates HCl in situ for a mild and efficient deprotection.[14]

-

Dissolve the OTBS ether in dry methanol at 0 °C.

-

Add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equiv).

-

Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.

-

Upon completion, quench the reaction with solid sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.[14]

Mechanistic Insights and Workflows

Understanding the underlying mechanisms of protection and deprotection, as well as the logical flow of a synthesis involving the OTBS group, is crucial for troubleshooting and optimization.

Signaling Pathways and Reaction Mechanisms

The protection of an alcohol with TBSCl is catalyzed by imidazole, which acts as a silyl transfer reagent. The deprotection with fluoride ions proceeds via a pentacoordinate silicon intermediate, driven by the formation of the strong Si-F bond.

Caption: Mechanism of OTBS Protection with TBSCl and Imidazole.

Caption: Fluoride-Mediated Deprotection of an OTBS Ether.

Experimental and Logical Workflows

A typical synthetic sequence involving the protection of an alcohol with an OTBS group, a subsequent chemical transformation, and the final deprotection step can be visualized as a logical workflow.

Caption: General workflow for the use of the OTBS protecting group.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. nbinno.com [nbinno.com]

- 5. fiveable.me [fiveable.me]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 14. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Action of the Pyridyl Disulfide Methyl (PDM) Moiety

Executive Summary: The pyridyl disulfide methyl (PDM) moiety is a critical chemical entity in modern drug development, particularly in the design of stimuli-responsive drug delivery systems like Antibody-Drug Conjugates (ADCs). Its mechanism is predicated on a selective and rapid thiol-disulfide exchange reaction. This guide elucidates the core mechanism, the biological rationale for its use, and its application in targeted therapeutics. It provides a summary of stability data, outlines key experimental methodologies for its evaluation, and presents visual diagrams of the critical pathways and workflows involved.

Introduction to the Pyridyl Disulfide Methyl (PDM) Moiety

The pyridyl disulfide moiety, often part of a larger linker structure, is a key functional group used to covalently attach therapeutic agents (payloads) to carrier molecules, such as antibodies.[1] These linkers are designed to be stable under certain physiological conditions but cleavable under others.[2] The PDM linker's primary advantage lies in its ability to form a relatively stable disulfide bond that can be selectively cleaved in the highly reductive intracellular environment of target cells, such as cancer cells.[2][3] This targeted release minimizes systemic exposure to potent cytotoxic drugs, thereby reducing off-target toxicity and widening the therapeutic window.[2][4]

Core Mechanism of Action: Thiol-Disulfide Exchange

The fundamental mechanism of action for the PDM moiety is a thiol-disulfide exchange reaction.[1][5] This is a nucleophilic substitution reaction (SN2) where a thiolate anion (RS⁻) from a thiol-containing molecule attacks one of the sulfur atoms of the disulfide bond.

The pyridyl disulfide is particularly effective for several reasons:

-

High Reactivity: Pyridyl disulfides are highly reactive towards thiols, facilitating efficient conjugation and cleavage.[5]

-

Excellent Leaving Group: The 2-thiopyridone (or pyridine-2-thione) that is released upon cleavage is a very stable molecule due to tautomerization, which drives the reaction equilibrium towards the formation of the new disulfide bond.[6]

The reaction proceeds as follows: A thiol-containing molecule, such as the intracellular antioxidant glutathione (B108866) (GSH), attacks the PDM linker tethering the drug to its carrier.[3][7] This results in the formation of a new, mixed disulfide between the attacking thiol and the linker, releasing the now-activated drug payload and pyridine-2-thione.

Caption: Core thiol-disulfide exchange mechanism of the PDM moiety.

The Biological Trigger: The Intracellular Reducing Environment

The genius of the PDM linker lies in its exploitation of the stark difference between the extracellular and intracellular redox environments.

-

Extracellular Environment (Blood Plasma): The concentration of reducing agents like glutathione is low (in the micromolar range, ~5 µmol/L).[3] This oxidative environment ensures that the disulfide bond of the PDM linker remains largely intact, keeping the cytotoxic payload securely attached to the antibody during circulation and preventing premature drug release.[2][3][4]

-

Intracellular Environment (Cytosol): The cytosol of cells, particularly tumor cells, maintains a highly reducing environment with a glutathione concentration that is 100 to 1000 times higher (1-10 mmol/L) than in the blood.[3][7] This high concentration of GSH provides a vast excess of thiols to drive the thiol-disulfide exchange reaction, leading to the rapid and efficient cleavage of the PDM linker and release of the payload inside the target cell.[3]

Some cellular enzymes, such as protein disulfide isomerase (PDI), may also contribute to the reduction of disulfide bonds within cellular compartments.[3]

Application in Antibody-Drug Conjugates (ADCs)

The PDM moiety is a cornerstone of linker technology in the field of ADCs. An ADC is a complex therapeutic composed of a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.

The logical workflow of an ADC utilizing a PDM linker is as follows:

-

Systemic Circulation: The ADC circulates in the bloodstream, where the PDM linker is stable.

-

Tumor Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The entire ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked into lysosomes.

-

Payload Release: Inside the cell, the high concentration of glutathione triggers the cleavage of the PDM linker's disulfide bond.

-

Cytotoxic Action: The released, active payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule assembly.

Caption: Logical workflow of an ADC with a PDM linker.

Quantitative Analysis of PDM Linker Stability

The therapeutic index of an ADC is critically dependent on the linker's stability in plasma versus its lability inside the target cell. While precise kinetic data is highly context-dependent (varying with the specific antibody, payload, and steric hindrance around the disulfide bond), the following table summarizes representative stability characteristics.[8][9] Steric hindrance introduced near the disulfide bond can enhance plasma stability.[9]

| Parameter | Extracellular (Plasma) | Intracellular (Cytosol) | Key Influencing Factors |

| Glutathione (GSH) Conc. | Low (~5 µM) | High (1-10 mM) | Cellular redox state |

| Cleavage Rate | Very Low / Slow | High / Rapid | GSH concentration, enzyme activity |

| Representative Half-life (t½) | Days (e.g., ~9 days for some maytansine (B1676224) conjugates)[10] | Minutes to Hours | Steric hindrance, local environment |

| Payload Release (% in 24h) | Low (e.g., <5-10% for stable linkers)[5] | High | Thiol-disulfide exchange kinetics |

Note: The values presented are illustrative. Actual rates must be determined empirically for each specific ADC construct.

Experimental Methodologies for PDM Linker Evaluation

A robust evaluation of PDM linker performance requires a combination of analytical and cell-based assays.

In Vitro Plasma Stability Assay

This assay assesses the premature release of the payload in the bloodstream.

-

Protocol: The ADC is incubated in plasma (human, mouse) at 37°C for an extended period (e.g., 0 to 7 days).[4] Aliquots are taken at various time points.

-

Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to quantify the amount of intact ADC remaining.[3] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[7]

Intracellular Cleavage Assay

This assay confirms that the linker is cleaved in the presence of reducing agents.

-

Protocol: The ADC is incubated in a buffered solution containing a reducing agent like dithiothreitol (B142953) (DTT) or a physiologically relevant concentration of glutathione (GSH).[6]

-

Analysis: The release of the payload and the pyridine-2-thione byproduct is monitored over time, often spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).[6][11]

Cell-Based Cytotoxicity Assay

This functional assay measures the ultimate efficacy of the ADC.

-

Protocol: Antigen-positive cancer cells are incubated with varying concentrations of the ADC.

-

Analysis: Cell viability is measured after a set period (e.g., 72-96 hours) to determine the ADC's potency (IC₅₀ value). This confirms that the payload is successfully released in an active form inside the cell.

Caption: Workflow for the experimental evaluation of PDM-based ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Phthalimide-PEG4-PDM-OTBS: A Technical Guide for Advanced Drug Development

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Phthalimide-PEG4-PDM-OTBS, a key linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides essential information on its chemical properties, suppliers, and its application in targeted protein degradation, complete with detailed experimental protocols and workflow visualizations.

Core Concepts: this compound in Targeted Protein Degradation

This compound is a bifunctional molecule classified as a PROTAC linker.[1][] Its structure incorporates a phthalimide (B116566) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a PEG4 linker arm that terminates in a protected hydroxyl group (OTBS). This design allows for its covalent attachment to a ligand targeting a specific protein of interest, thereby creating a PROTAC.

The resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The phthalimide portion of the linker binds to CRBN, while the other end of the PROTAC binds to the target protein. This proximity induces the ubiquitination of the target protein by the E3 ligase complex, marking it for degradation by the proteasome.[1] This approach offers a powerful strategy for targeting proteins that have traditionally been considered "undruggable."

Technical Data: Properties and Suppliers

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 145712382 | PubChem |

| Molecular Formula | C27H44N2O7Si | PubChem[3] |

| Molecular Weight | 536.7 g/mol | PubChem[3] |

| IUPAC Name | 2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione | PubChem[3] |

| Physical State | Solid (presumed) | General Knowledge |

| Solubility | Soluble in DMSO, DMF | General Knowledge |

Table 2: Key Suppliers of this compound

| Supplier | Catalog Number |

| MedChemExpress | HY-129773[1] |

| BOC Sciences | Not specified[] |

| TargetMol | T18544 |

Experimental Protocols

The following are detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of target protein degradation.

PROTAC Synthesis: Amide Coupling of this compound with a Target Protein Ligand

This protocol outlines the deprotection of the OTBS group and subsequent amide coupling with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

Materials:

-

This compound

-

Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1 M solution)

-

Dichloromethane (DCM)

-

POI-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotection of the OTBS group:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add TBAF (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected linker (Phthalimide-PEG4-PDM-OH).

-

-

Amide Coupling:

-

Dissolve POI-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of the deprotected linker (Phthalimide-PEG4-PDM-OH, 1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Evaluation of Target Protein Degradation by Western Blot

This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Include a vehicle control (DMSO) and a negative control (co-treatment with the PROTAC and a proteasome inhibitor like MG132).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Visualizing the Mechanism and Workflow

Signaling Pathway: PROTAC Mechanism of Action

Caption: Mechanism of action for a Phthalimide-based PROTAC.

Experimental Workflow: From Synthesis to Degradation Analysis

Caption: Experimental workflow for PROTAC development and evaluation.

References

A Technical Guide to Phthalimide-Based PROTAC Linkers for Targeted Protein Degradation

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase recruiter. Phthalimide-based moieties, derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), are widely used to recruit the Cereblon (CRBN) E3 ligase.[3][4] The design and chemical nature of the linker are not merely for conjugation but play a pivotal role in the formation of a productive ternary complex, profoundly influencing the potency, selectivity, and physicochemical properties of the final PROTAC.[5][6] This guide provides an in-depth analysis of phthalimide-based linkers, summarizing quantitative structure-activity relationship data, detailing key experimental protocols, and illustrating the core mechanisms and workflows for researchers in drug development.

The PROTAC Mechanism of Action with Phthalimide-Based Linkers

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase. Phthalimide-based PROTACs specifically co-opt the CRL4^CRBN^ complex.[4] The process begins with the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2]

Principles of Phthalimide-Based Linker Design

The linker's composition, length, and attachment point are critical variables that must be empirically optimized for each target.[7][8] The linker influences the stability and conformation of the ternary complex, which directly impacts degradation efficiency.[9]

-

Composition: Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both.[5][6] PEG linkers can enhance solubility and cell permeability, while alkyl chains offer more rigidity.[10][11]

-

Length: The relationship between linker length and PROTAC efficacy is non-linear and target-dependent.[7][12] A linker that is too short may cause steric hindrance, preventing effective ternary complex formation.[8] Conversely, an excessively long linker can lead to unfavorable entropic effects, reducing potency.[8] Systematic screening of various linker lengths is essential to identify the optimal distance for productive protein-protein interactions.[12][13]

-

Attachment Point: The exit vector on the phthalimide (B116566) moiety is a crucial consideration. Pomalidomide and lenalidomide offer a versatile amino group on the phthalimide ring for linker attachment, which is often directed away from the CRBN binding interface, allowing for greater design flexibility.[14][15] Modifications can also be made at other positions on the phthalimide or glutarimide (B196013) rings to modulate binding and degradation activity.[14]

Quantitative Analysis of Phthalimide-Based Linkers

The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ).[16] The following tables summarize representative data from studies on Bromodomain and Extra-Terminal (BET) protein degraders, illustrating the impact of linker composition and the choice of phthalimide-based ligand.

Table 1: Comparison of Lenalidomide vs. Thalidomide-Based BRD4 Degraders

| PROTAC Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

|---|---|---|---|---|

| Lenalidomide | PEG/Alkyl | 3 | >90 | 22Rv1 |

| Lenalidomide | PEG/Alkyl | 5 | >98 | VCaP |

| Thalidomide | PEG/Alkyl | 39 | ~90 | 22Rv1 |

| Thalidomide | PEG/Alkyl | 47 | ~98 | VCaP |

Data suggests that lenalidomide-based PROTACs can exhibit higher potency compared to their thalidomide counterparts.[17] The improved metabolic and chemical stability of lenalidomide may contribute to this enhanced performance.[14][17]

Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation

| PROTAC | Linker Length (atoms) | ER Degradation at 100 µM | Cell Line |

|---|---|---|---|

| PROTAC 11 | 9 | Moderate | MCF7 |

| PROTAC 12 | 12 | High | MCF7 |

| PROTAC 13 | 16 | Highest | MCF7 |

| PROTAC 14 | 19 | Moderate | MCF7 |

| PROTAC 15 | 21 | Low | MCF7 |

This study demonstrates a clear optimal linker length for ER degradation, with a 16-atom chain providing the most significant effect.[12][13] Efficacy diminishes with both shorter and longer linkers, highlighting the non-linear structure-activity relationship.[13]

Key Experimental Protocols

Reproducible and rigorous experimental methods are essential for evaluating PROTAC efficacy.

General Synthesis of a Phthalimide-Based PROTAC via Amide Coupling

This protocol outlines a standard procedure for coupling a carboxylic acid-functionalized component to an amine-functionalized linker attached to a phthalimide moiety.

Materials:

-

Amine-Linker-Phthalimide derivative (e.g., Pomalidomide-linker-NH₂)

-

Carboxylic acid-functionalized POI ligand

-

Peptide coupling reagent (e.g., HATU, COMU)[5]

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.[11]

-

Add the Amine-Linker-Phthalimide derivative (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[11]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.[11]

Western Blot for Protein Degradation Assessment

This is the most common method to visually and quantitatively assess the reduction in target protein levels.[7]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific to the target protein and a loading control like β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Culture cells and treat with a range of PROTAC concentrations for a specified time (e.g., 12-24 hours).[10]

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[16]

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using software (e.g., ImageJ). Normalize the target protein intensity to the loading control to determine the percentage of remaining protein relative to a vehicle-treated control.[16]

Standard Workflow for PROTAC Development

The development of a novel PROTAC is an iterative process involving design, synthesis, and comprehensive biological evaluation.[2]

Conclusion and Future Perspectives

The linker is a critical determinant of PROTAC efficacy, and its optimization is paramount for developing potent and selective protein degraders. Phthalimide-based linkers, which recruit the CRBN E3 ligase, are a cornerstone of the field, with derivatives of lenalidomide and pomalidomide offering significant advantages in potency and synthetic accessibility.[14][17] While general principles are emerging, the optimal linker design remains an empirically determined parameter for each specific POI-E3 ligase pair.[7] Future advancements in structural biology and computational modeling hold the promise of streamlining the rational design of linkers, reducing the reliance on extensive empirical screening and accelerating the development of next-generation targeted protein degradation therapies.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Phthalimide-PEG4-PDM-OTBS: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility and stability of Phthalimide-PEG4-PDM-OTBS, a bifunctional linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As specific experimental data for this compound is not publicly available, this document provides a comprehensive analysis based on the physicochemical properties of its constituent moieties: the phthalimide (B116566) group, the tetraethylene glycol (PEG4) linker, and the tert-butyldimethylsilyl (OTBS) ether protecting group. Furthermore, this guide outlines detailed, standardized experimental protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to assess the intrinsic stability of this and similar molecules. Visual workflows and data presentation templates are provided to aid in experimental design and reporting.

Introduction

This compound is a heterobifunctional linker used in the synthesis of PROTACs. Its structure comprises a phthalimide group (often serving as a handle for ligating to an E3 ligase ligand like thalidomide), a hydrophilic PEG4 spacer, and a protected primary alcohol in the form of a tert-butyldimethylsilyl (OTBS) ether on a pyrrolidine-derived moiety (PDM). Understanding the solubility and stability of such linkers is critical for their handling, formulation, and the ultimate efficacy and safety of the final PROTAC molecule. Poor solubility can hinder biological assays and formulation, while instability can lead to premature degradation and loss of function.

This document serves as a foundational guide, offering a predictive assessment of the molecule's properties and providing the necessary experimental frameworks for empirical validation.

Predicted Physicochemical Properties

The overall solubility and stability of this compound can be inferred by examining its core components.

Solubility Profile

The molecule possesses both hydrophobic (phthalimide, OTBS) and hydrophilic (PEG4, ether and amide linkages) regions, suggesting it will exhibit amphiphilic character.

-

Aqueous Solubility : The presence of the PEG4 chain is designed to enhance water solubility[1][2]. Polyethylene glycol linkers are known to be highly solvated, creating a hydration shell that can improve the solubility of attached hydrophobic moieties[1]. However, the hydrophobic phthalimide and the bulky, nonpolar OTBS group will counteract this effect. Therefore, the aqueous solubility is predicted to be low to moderate. It is expected that solubility can be influenced by pH, with potential for slight increases in acidic or basic media that may affect the molecule's functional groups, though it lacks readily ionizable centers[3].

-

Organic Solubility : The phthalimide group contributes to good solubility in polar organic solvents like ethanol, acetone, and acetonitrile[3][4][5]. The overall structure, including the PEG linker and silyl (B83357) ether, suggests high solubility in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl sulfoxide (B87167) (DMSO).

Stability Profile

The molecule contains several functional groups with known stability characteristics:

-

Phthalimide Group : The phthalimide ring is generally stable under neutral and mild acidic conditions. However, it is susceptible to cleavage under strong basic conditions (hydrolysis) or through hydrazinolysis (the Ing-Manske procedure), which is a common method for its removal in synthesis[6][7].

-

PEG4 Linker : The ether linkages within the PEG chain are chemically robust and are generally stable to a wide range of pH and temperature conditions, making them a reliable component for linkers[].

-

OTBS (TBDMS) Ether : The tert-butyldimethylsilyl ether is a sterically hindered protecting group, making it significantly more stable than simpler silyl ethers[9][10]. It is notably stable to aqueous bases and a wide range of synthetic conditions[9][11]. Cleavage is typically achieved under specific acidic conditions (e.g., acetic acid in water/THF) or, most effectively, with fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF) in an organic solvent such as THF[10][11].

Quantitative Data Presentation (Templates)

As no specific experimental data is available, the following tables are presented as templates for organizing and reporting empirically determined solubility and stability data.

Table 1: Template for Equilibrium Solubility Data

| Solvent System (at 25 °C) | Predicted Solubility | Experimental Solubility (mg/mL) | Method |

| Water | Low | Data to be determined | Shake-Flask / HPLC |

| Phosphate-Buffered Saline (pH 7.4) | Low to Moderate | Data to be determined | Shake-Flask / HPLC |

| 0.1 M HCl | Low to Moderate | Data to be determined | Shake-Flask / HPLC |

| 0.1 M NaOH | Low to Moderate | Data to be determined | Shake-Flask / HPLC |

| Ethanol | High | Data to be determined | Shake-Flask / HPLC |

| DMSO | Very High | Data to be determined | Gravimetric / HPLC |

| Dichloromethane (DCM) | Very High | Data to be determined | Gravimetric / HPLC |

Table 2: Template for Forced Degradation Study Summary

| Stress Condition | Time | % Degradation | Major Degradants (if identified) |

| 0.1 M HCl (aq) at 60 °C | 24 h | Data to be determined | |

| 0.1 M NaOH (aq) at 60 °C | 24 h | Data to be determined | |

| 3% H₂O₂ (aq) at 25 °C | 24 h | Data to be determined | |

| Thermal (Solid State) at 80 °C | 7 days | Data to be determined | |

| Photolytic (ICH Q1B) | 1.2M lux·hr / 200 W·hr/m² | Data to be determined |

Experimental Protocols

The following sections detail standardized methods for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility[12][13].

Objective: To determine the saturation concentration of the compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Validated HPLC method for quantification

Procedure:

-

Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The excess solid should be visually apparent.

-

Add a known volume of the desired solvent (e.g., 1 mL).

-